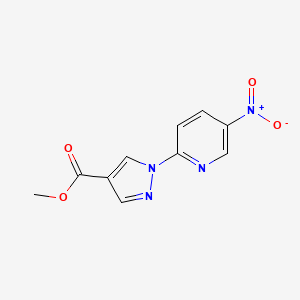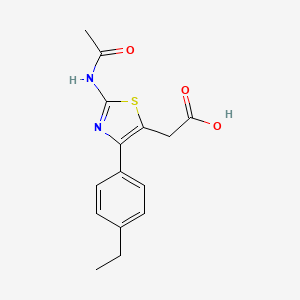
5-Chloro-4-hydrazinyl-N,N-dipropylpyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-hydrazinyl-N,N-dipropylpyridine-3-sulfonamide typically involves the reaction of 5-chloro-4-hydrazinylpyridine-3-sulfonic acid with N,N-dipropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the starting materials are reacted in large-scale reactors under optimized conditions to maximize yield and purity. The process may include steps such as purification by recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-4-hydrazinyl-N,N-dipropylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or Grignard reagents.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyridine derivatives depending on the substituent used.
Applications De Recherche Scientifique
5-Chloro-4-hydrazinyl-N,N-dipropylpyridine-3-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Chloro-4-hydrazinyl-N,N-dipropylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Chloro-4-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide
- 5-Chloro-4-hydrazinyl-N,N-diethylpyridine-3-sulfonamide
- 5-Chloro-4-hydrazinyl-N,N-dibutylpyridine-3-sulfonamide
Uniqueness
5-Chloro-4-hydrazinyl-N,N-dipropylpyridine-3-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dipropyl groups may influence its solubility, reactivity, and interaction with biological targets compared to its analogs .
Propriétés
Formule moléculaire |
C11H19ClN4O2S |
|---|---|
Poids moléculaire |
306.81 g/mol |
Nom IUPAC |
5-chloro-4-hydrazinyl-N,N-dipropylpyridine-3-sulfonamide |
InChI |
InChI=1S/C11H19ClN4O2S/c1-3-5-16(6-4-2)19(17,18)10-8-14-7-9(12)11(10)15-13/h7-8H,3-6,13H2,1-2H3,(H,14,15) |
Clé InChI |
GQGOGVJHEUIMAB-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)S(=O)(=O)C1=CN=CC(=C1NN)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-(8-Nitro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethanone](/img/structure/B11814263.png)

![2-Cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid](/img/structure/B11814270.png)




![1-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)cyclopropanecarboxylic acid](/img/structure/B11814296.png)
